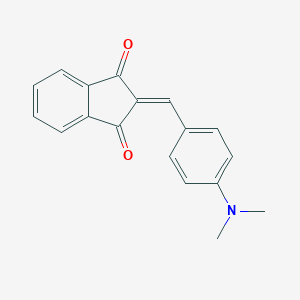
1,3-Indandione, 2-(p-dimethylaminobenzylidene)-
説明
1,3-Indandione, 2-(p-dimethylaminobenzylidene)- is an organic compound that belongs to the class of indandiones. This compound is characterized by the presence of a 1,3-indandione core structure with a p-dimethylaminobenzylidene substituent. It is known for its unique chemical properties and has been studied for various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- typically involves the condensation of 1,3-indandione with p-dimethylaminobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Indandione, 2-(p-dimethylaminobenzylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indandione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.
科学的研究の応用
1,3-Indandione, 2-(p-dimethylaminobenzylidene)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
作用機序
The mechanism of action of 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-(p-Diethylaminobenzylidene)-1,3-indandione
- Phenindione
- Indane-1,3-dione
Comparison
1,3-Indandione, 2-(p-dimethylaminobenzylidene)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. Compared to similar compounds like 2-(p-Diethylaminobenzylidene)-1,3-indandione, it has different electronic and steric effects, influencing its reactivity and applications. Phenindione, another related compound, is primarily used as an anticoagulant, whereas 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- has broader applications in research and industry.
特性
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylidene]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOQBZBVYRPMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176291 | |
| Record name | 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21889-13-4 | |
| Record name | 2-[[4-(Dimethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21889-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylaminobenzylidene-1,3-indandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021889134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Indandione, 2-(p-dimethylaminobenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLAMINOBENZYLIDENE-1,3-INDANDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK9PDF575 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes 2-(4-(Dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione suitable as a potential material for organic solar cells?
A1: This compound exhibits a donor-π-bridge-acceptor structure, a characteristic feature of materials used in bulk-heterojunction solar cells [, ]. The presence of the dimethylamino group acts as an electron donor, while the indene-1,3-dione moiety functions as an electron acceptor. This "push-pull" configuration facilitates the transfer of electrons upon light absorption, a crucial process for generating electricity in solar cells.
Q2: How does the structure of 2-(4-(Dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione influence its photoelectrical properties?
A2: The planarity of the molecule plays a significant role in its light-absorbing capabilities []. Research indicates that a shorter π-bridge within the molecule results in a more planar structure. This enhanced planarity allows for better electron delocalization across the molecule, improving its light absorption and potentially leading to higher efficiency in energy conversion for solar cell applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)

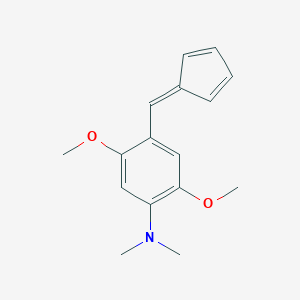
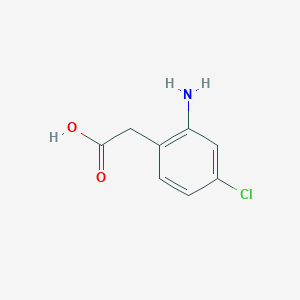
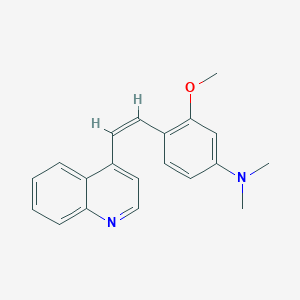
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)

![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)

![4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B182664.png)
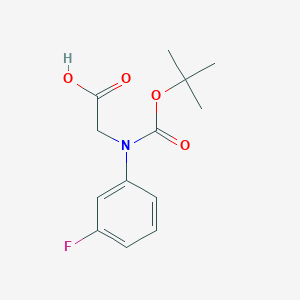
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)

